tert-butyl N-{[5-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{[5-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate: is a chemical compound that has garnered interest in various fields of scientific research. It is characterized by the presence of a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[5-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{[5-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate or pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-{[5-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients .
Mechanism of Action
The mechanism of action of tert-butyl N-{[5-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Comparison: Compared to these similar compounds, tert-butyl N-{[5-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate is unique due to the presence of both the trifluoromethyl group and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H19F3N2O2 |
---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl N-[[5-(trifluoromethyl)pyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)15-6-7-4-5-8(16-7)11(12,13)14/h7-8,16H,4-6H2,1-3H3,(H,15,17) |
InChI Key |
FJEKTFWFHNQDRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.